1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iodotetradecane
Overview
Description
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iodotetradecane is a highly fluorinated organic compound with the molecular formula C14H3F17I. This compound is characterized by its high degree of fluorination and the presence of an iodine atom, which imparts unique chemical properties. It is commonly used in various industrial and scientific applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iodotetradecane typically involves the iodination of a perfluorinated alkane. One common method is the reaction of a perfluorinated alkane with iodine in the presence of a suitable catalyst under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound often involves large-scale iodination processes using advanced chemical reactors. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency.
Chemical Reactions Analysis
Types of Reactions: 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iodotetradecane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form perfluorinated alkanes.
Oxidation Reactions: Under specific conditions, the compound can undergo oxidation to form perfluorinated carboxylic acids.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and alkoxides. The reactions are typically carried out in polar solvents at moderate temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic media.
Major Products:
Substitution Reactions: The major products are perfluorinated compounds with different functional groups.
Reduction Reactions: The major products are perfluorinated alkanes.
Oxidation Reactions: The major products are perfluorinated carboxylic acids.
Scientific Research Applications
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iodotetradecane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of other fluorinated compounds. Its unique properties make it valuable in the study of fluorine chemistry.
Biology: The compound is used in the development of fluorinated biomolecules and probes for imaging and diagnostic purposes.
Medicine: It is explored for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: The compound is used in the production of fluorinated surfactants, lubricants, and coatings. Its high chemical resistance makes it suitable for use in harsh environments.
Mechanism of Action
The mechanism of action of 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iodotetradecane is primarily based on its ability to undergo substitution reactions. The iodine atom serves as a reactive site, allowing the compound to interact with various nucleophiles. The high degree of fluorination imparts unique electronic properties, making the compound highly stable and resistant to degradation. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species.
Comparison with Similar Compounds
- 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iododecane
- 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iodooctane
- 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iodododecane
Uniqueness: 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iodotetradecane is unique due to its specific chain length and the position of the iodine atom. This configuration provides distinct reactivity and stability compared to other similar compounds. Its high degree of fluorination and the presence of an iodine atom make it particularly valuable in applications requiring high chemical resistance and stability.
Properties
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-10-iodotetradecane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F17I/c1-2-3-4-6(32)5-7(15,16)8(17,18)9(19,20)10(21,22)11(23,24)12(25,26)13(27,28)14(29,30)31/h6H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAKCXZYWOHJHOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F17I | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50895286 | |
Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iodotetradecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50895286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
630.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92835-74-0 | |
Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iodotetradecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50895286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.